molecular formula C14H12BrNO B12680332 alpha-(4-Bromophenyl)-alpha-vinylpyridine-3-methanol CAS No. 70263-43-3

alpha-(4-Bromophenyl)-alpha-vinylpyridine-3-methanol

Cat. No.: B12680332
CAS No.: 70263-43-3
M. Wt: 290.15 g/mol
InChI Key: MPZIBGBODUJREE-UHFFFAOYSA-N
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Description

Alpha-(4-Bromophenyl)-alpha-vinylpyridine-3-methanol is an organic compound characterized by the presence of a bromophenyl group, a vinyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(4-Bromophenyl)-alpha-vinylpyridine-3-methanol typically involves the reaction of 4-bromobenzaldehyde with vinylpyridine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Alpha-(4-Bromophenyl)-alpha-vinylpyridine-3-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, such as methoxy or ethoxy derivatives, depending on the reagents used .

Scientific Research Applications

Alpha-(4-Bromophenyl)-alpha-vinylpyridine-3-methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which alpha-(4-Bromophenyl)-alpha-vinylpyridine-3-methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating certain biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(4-Bromophenyl)-alpha-vinylpyridine-3-methanol is unique due to its combination of a bromophenyl group, a vinyl group, and a pyridine ring

Properties

CAS No.

70263-43-3

Molecular Formula

C14H12BrNO

Molecular Weight

290.15 g/mol

IUPAC Name

1-(4-bromophenyl)-1-pyridin-3-ylprop-2-en-1-ol

InChI

InChI=1S/C14H12BrNO/c1-2-14(17,12-4-3-9-16-10-12)11-5-7-13(15)8-6-11/h2-10,17H,1H2

InChI Key

MPZIBGBODUJREE-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=C(C=C1)Br)(C2=CN=CC=C2)O

Origin of Product

United States

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